2-Amino-2,4-dimethylpentanamide
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Overview
Description
2-Amino-2,4-dimethylpentanamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of amino acids and contains both an amine group and an amide group, making it a versatile compound in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 2,4-dimethylpentanoyl chloride with ammonia. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the amide bond.
Industrial Production Methods: On an industrial scale, the compound is produced through a multistep synthesis process involving the initial formation of the corresponding acid chloride followed by amination.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in 2,4-dimethylpentanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide are used.
Major Products Formed:
Oxidation: this compound oxide
Reduction: 2,4-Dimethylpentanamine
Substitution: Various substituted amides and amines
Mechanism of Action
Mode of Action
As an amine, it may interact with various biological targets through hydrogen bonding, electrostatic interactions, or van der waals forces . The resulting changes depend on the nature of the targets and the specific interactions involved.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including acting as substrates for enzymes, interacting with receptors, or serving as building blocks for larger molecules . The downstream effects of these interactions can vary widely, influencing processes such as signal transduction, protein synthesis, and metabolic regulation .
Result of Action
The molecular and cellular effects of 2-Amino-2,4-dimethylpentanamide’s action are currently unknown . These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context in which these interactions occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets .
Scientific Research Applications
2-Amino-2,4-dimethylpentanamide is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-3-methylbutanamide
2-Amino-3,3-dimethylbutanamide
2-Amino-2-methylbutanamide
Properties
IUPAC Name |
2-amino-2,4-dimethylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)4-7(3,9)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJJDCJLMLWWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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